![molecular formula C7H10N4O4 B1297578 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid CAS No. 309935-84-0](/img/structure/B1297578.png)

3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

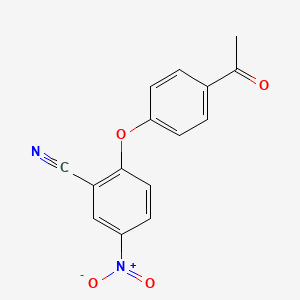

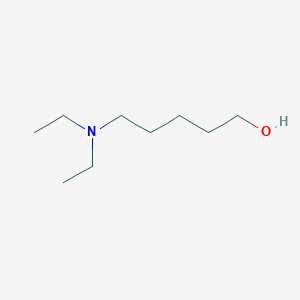

3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid, also referred to as DPA, is a synthetic amino acid that has been extensively studied for its biological properties and potential applications in various fields of research and industry. It is a chemical compound with a molecular weight of 214.18 g/mol.

Synthesis Analysis

The synthesis of imidazole compounds, such as DPA, can be achieved through various methods. One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis

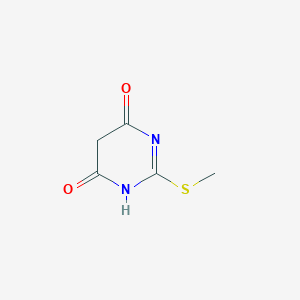

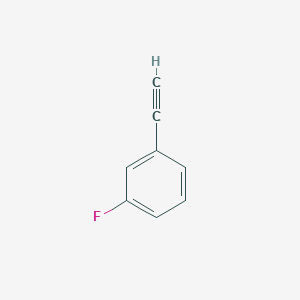

The molecular structure of DPA includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole compounds, including DPA, can undergo a variety of chemical reactions. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields . A ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .Physical And Chemical Properties Analysis

Imidazole, the core structure in DPA, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The specific physical and chemical properties of DPA are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Crystal Structure and Synthesis

- Novel conglomerates of racemic 2,5-dioxohexahydroimidazo[4,5-d]imidazole derivatives were synthesized, exploring their crystal structures through X-ray diffraction, highlighting their potential for further chemical and material science research (Baranov et al., 2021).

Enzymatic Catalysis in Histidine Degradation

- The catalytic mechanism of imidazolonepropionase (HutI), involved in the conversion of imidazolone-5-propanoate to N-formimino-L-glutamate in histidine degradation, was elucidated using crystal structures. This research aids in understanding the enzyme's function and potential therapeutic applications (Tyagi et al., 2008).

Corrosion Inhibition

- Amino acids based on imidazolium zwitterions, synthesized by condensing glyoxal, formaldehyde, and amino acids, were studied for their corrosion inhibition performance on mild steel. This finding is significant for the development of new, environmentally friendly corrosion inhibitors (Srivastava et al., 2017).

Antimicrobial Studies

- A series of 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs demonstrated potent antimicrobial activity against fungi and certain bacteria, suggesting potential for developing new antimicrobial agents (Dahiya, 2008).

Green Corrosion Inhibitors

- Novel green corrosion inhibitors based on imidazole analogs showed high efficiency in preventing corrosion, providing an eco-friendly alternative to traditional corrosion management strategies (Srivastava et al., 2017).

Synthesis of Novel Compounds

- Synthesis of new isoxazoles and dihydroisoxazoles with antifungal activity against various strains of fungi, including resistant ones, offers insights into potential therapeutic applications for fungal infections (Chevreuil et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

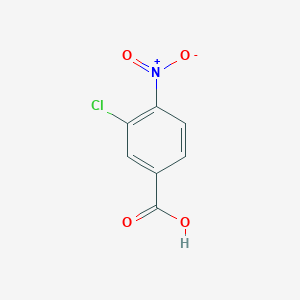

3-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O4/c12-3(13)1-2-11-5-4(9-7(11)15)8-6(14)10-5/h4-5H,1-2H2,(H,9,15)(H,12,13)(H2,8,10,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHKVYLLWVYJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

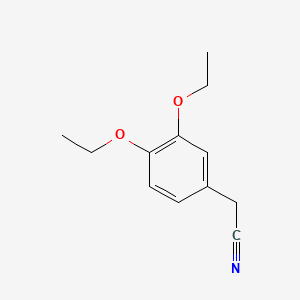

C(CN1C2C(NC(=O)N2)NC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336850 |

Source

|

| Record name | 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

309935-84-0 |

Source

|

| Record name | 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.